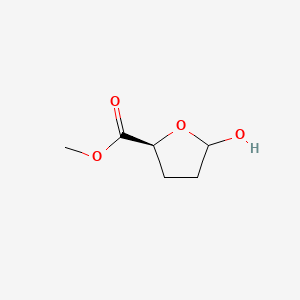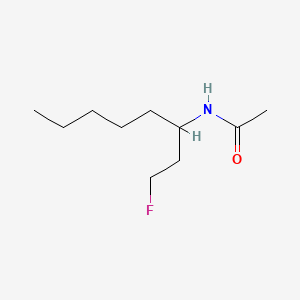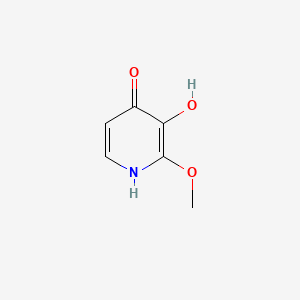
3-hydroxy-2-methoxy-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-hydroxy-2-methoxy-1H-pyridin-4-one” is a chemical compound that belongs to the class of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms .
Synthesis Analysis
The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one involves several steps. For instance, one method involves treating the compound with HBr in acetic acid at room temperature and stirring at 80°C for 1.5 hours . Another method involves the use of COMT obtained from porcine liver .Molecular Structure Analysis
The molecular structure of 3-hydroxy-2-methoxy-1H-pyridin-4-one consists of a pyridinone ring with a methoxy group at the 2-position and a hydroxy group at the 3-position . The empirical formula is C7H9NO2 and the molecular weight is 139.15 .Chemical Reactions Analysis
In terms of chemical reactions, 3-hydroxy-2-methoxy-1H-pyridin-4-one has been shown to be an in vitro inhibitor with IC50 values ranging from 4.55 to 19.8 µM . This suggests that it has potential as a lead compound for the development of non-nitrocatechol COMT inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-2-methoxy-1H-pyridin-4-one include a melting point of 156-160°C . The compound is also characterized by its SMILES string COC1=C©NC=CC1=O .Safety And Hazards
In terms of safety and hazards, the compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
The future directions for 3-hydroxy-2-methoxy-1H-pyridin-4-one research could involve further systematic optimization of the compound for use as a non-nitrocatechol COMT inhibitor . The compound may act as a lead for the development of non-nitrocatechol COMT inhibitors, which would be appropriate for the treatment of Parkinson’s disease .
Eigenschaften
IUPAC Name |
3-hydroxy-2-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIGNXBILSVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methoxypyridin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

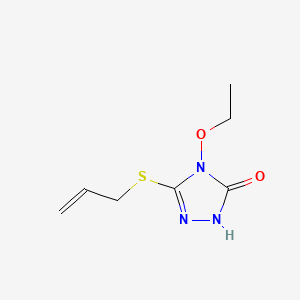
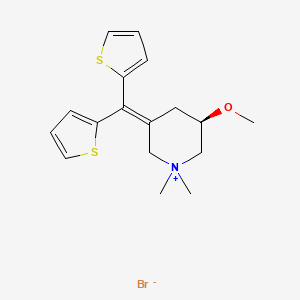

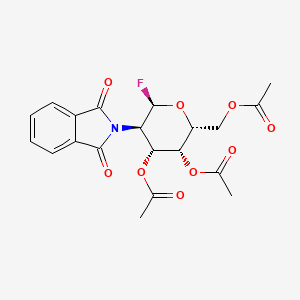
![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
![2-[(1E)-1-Propen-1-yloxy]pyridine](/img/structure/B575068.png)
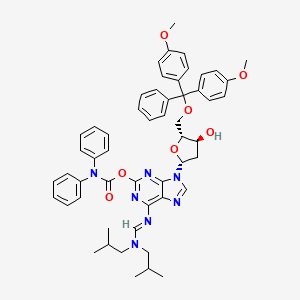
![6-Chloro-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B575074.png)
